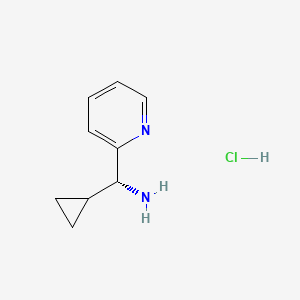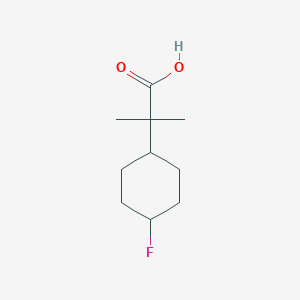
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H17FO2 It is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorocyclohexyl)-2-methylpropanoic acid typically involves the fluorination of cyclohexane derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclohexane ring. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper complexes to facilitate the fluorination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-Fluorocyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorocyclohexyl)-2-methylpropanoic acid
- 2-(4-Bromocyclohexyl)-2-methylpropanoic acid
- 2-(4-Methylcyclohexyl)-2-methylpropanoic acid
Uniqueness
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, or methyl analogs .
Properties
Molecular Formula |
C10H17FO2 |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
2-(4-fluorocyclohexyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
ZBHYYFWRESNMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
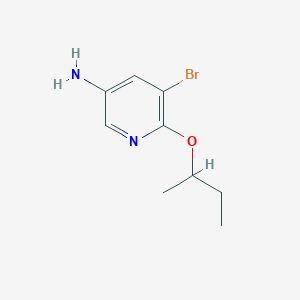


![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
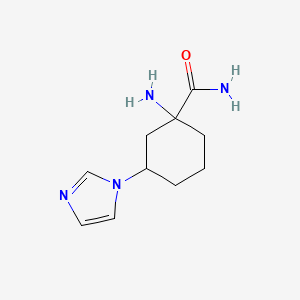

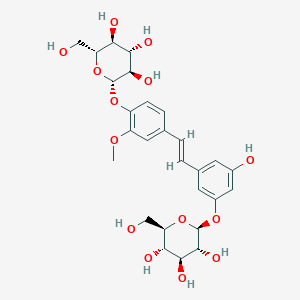
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
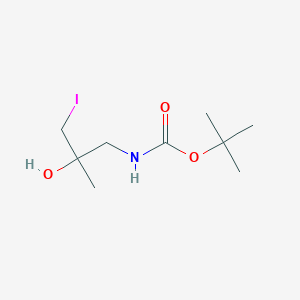


![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
